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Cat. No.: B1322980 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 1-isopropyl-1H-pyrazol-3-ol, a
heterocyclic organic compound. The document details its chemical identity, including its IUPAC

name, structure, and CAS number. It explores the tautomeric nature of the compound and

outlines a plausible synthetic pathway based on established chemical principles. While specific

biological data for this compound is not extensively documented in publicly available literature,

this guide discusses the known biological activities of the broader pyrazole class of molecules,

providing context for its potential pharmacological applications.

Chemical Identity and Structure
IUPAC Name: 1-isopropyl-1H-pyrazol-3-ol

CAS Number: 21074-39-5

Molecular Formula: C₆H₁₀N₂O

Molecular Weight: 126.16 g/mol

Structure:
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Figure 1. Chemical Structure of 1-Isopropyl-1H-pyrazol-3-ol.

Tautomerism
1-Isopropyl-1H-pyrazol-3-ol exists in tautomeric equilibrium with its keto form, 1-isopropyl-1,2-

dihydro-3H-pyrazol-3-one (also known as 1-isopropyl-5-pyrazolone). This phenomenon is

characteristic of hydroxy-substituted five-membered aromatic heterocycles. The equilibrium

between the enol (-ol) and keto (-one) forms can be influenced by factors such as the solvent,

temperature, and pH. In the solid state and in nonpolar solvents, the hydroxyl form may be

favored, while polar solvents can shift the equilibrium towards the pyrazolone form.

Physicochemical Properties
Comprehensive experimental data for the physicochemical properties of 1-isopropyl-1H-
pyrazol-3-ol are limited. The following table summarizes available predicted and experimental

data for the compound and its key synthetic precursor, ethyl 3-oxo-4-methylpentanoate.
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Property
1-Isopropyl-1H-pyrazol-3-
ol

Ethyl 3-oxo-4-
methylpentanoate

Molecular Formula C₆H₁₀N₂O C₈H₁₄O₃

Molecular Weight 126.16 g/mol 158.19 g/mol

Density 1.071±0.06 g/cm³ (Predicted) 0.981 g/mL

Boiling Point Not available 173 °C

Melting Point Not available -9 °C

pKa Not available Not available

Refractive Index Not available 1.4265

Synthesis
A specific, detailed experimental protocol for the synthesis of 1-isopropyl-1H-pyrazol-3-ol is
not readily available in the scientific literature. However, based on the well-established Knorr

pyrazole synthesis, a plausible and widely used method involves the condensation of a β-

ketoester with a hydrazine derivative.

Proposed Synthetic Pathway
The synthesis of 1-isopropyl-1H-pyrazol-3-ol can be logically achieved through the reaction of

ethyl 3-oxo-4-methylpentanoate with isopropylhydrazine.
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Caption: Proposed synthesis of 1-Isopropyl-1H-pyrazol-3-ol.

General Experimental Protocol for Pyrazolone Synthesis
The following is a generalized experimental protocol based on similar pyrazolone syntheses.

This should be adapted and optimized for the specific reactants.

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add ethyl 3-oxo-4-methylpentanoate (1.0 eq) and a suitable solvent such as

ethanol or acetic acid.

Addition of Hydrazine: Slowly add isopropylhydrazine (1.0 - 1.2 eq) to the stirred solution.

The reaction may be exothermic.

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated

to reflux for several hours. The progress of the reaction should be monitored by Thin Layer

Chromatography (TLC).

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure.

The resulting crude product can be purified by recrystallization from an appropriate solvent

system (e.g., ethanol/water) or by column chromatography on silica gel.

Biological Activity and Potential Applications
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There is no specific biological activity or signaling pathway directly associated with 1-
isopropyl-1H-pyrazol-3-ol in the current body of scientific literature. However, the pyrazole

scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of

numerous biologically active compounds.

Derivatives of pyrazole have demonstrated a wide range of pharmacological activities,

including but not limited to:

Kinase Inhibition: Many pyrazole-containing molecules have been developed as potent

inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory

diseases.

Cannabinoid Receptor Modulation: Certain pyrazole derivatives act as antagonists or inverse

agonists of the cannabinoid receptor 1 (CB1), with potential applications in treating metabolic

disorders and addiction.

Antimicrobial and Antiviral Activity: The pyrazole nucleus is present in several compounds

with demonstrated antibacterial, antifungal, and antiviral properties.

Anti-inflammatory and Analgesic Effects: The well-known non-steroidal anti-inflammatory

drug (NSAID) celecoxib features a pyrazole core, highlighting the potential of this scaffold in

modulating inflammatory pathways.

Given the broad bioactivity of the pyrazole class, 1-isopropyl-1H-pyrazol-3-ol represents a

valuable building block for the synthesis of novel compounds for screening in various drug

discovery programs.

Generalized Signaling Pathway for Pyrazole-Based
Kinase Inhibitors
While the specific target of 1-isopropyl-1H-pyrazol-3-ol is unknown, the following diagram

illustrates a generalized signaling pathway that is often targeted by pyrazole-based kinase

inhibitors in cancer therapy. It is important to note that this is a representative pathway and

does not imply a known activity for the specific compound of interest.
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Caption: Generalized MAPK and PI3K/Akt signaling pathways targeted by some pyrazole-

based kinase inhibitors.
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Conclusion
1-Isopropyl-1H-pyrazol-3-ol is a heterocyclic compound with a well-defined chemical structure

and a plausible synthetic route. While its specific physicochemical and biological properties are

not yet fully characterized in the public domain, its pyrazole core suggests potential for a range

of pharmacological activities. As such, it represents a valuable starting point for the

development of novel therapeutic agents. Further research is warranted to elucidate its

biological targets and explore its potential in drug discovery and development.

To cite this document: BenchChem. [An In-depth Technical Guide to 1-Isopropyl-1H-pyrazol-
3-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1322980#1-isopropyl-1h-pyrazol-3-ol-iupac-name-
and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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